molecular formula C17H20N2O B13756923 Vindeburnolum CAS No. 68779-67-9

Vindeburnolum

Cat. No.: B13756923
CAS No.: 68779-67-9
M. Wt: 268.35 g/mol
InChI Key: KOIGYXJOGRVNIS-LYRGGWFBSA-N
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Description

Vindeburnolum is a derivative of the plant alkaloid vincamine, known for its neuroprotective properties. It has shown potential in reducing neuroinflammation and amyloid burden in animal models of Alzheimer’s disease. Additionally, it has been beneficial in treating multiple sclerosis in animal studies .

Preparation Methods

The synthesis of Vindeburnolum involves a stereoselective total synthesis process. This includes the utilization of Baeyer–Villiger oxidation to install different types of lactone substrates, followed by a sequence of aminolysis, aldimine condensation, and acyl-Pictet–Spengler reactions to deliver the crucial trans-fused indoloquinolizidine scaffold with high-level diastereocontrol . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

Vindeburnolum undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. .

Scientific Research Applications

Vindeburnolum has a wide range of scientific research applications:

Mechanism of Action

Vindeburnolum exerts its effects primarily through its interaction with the central nervous system. It targets the locus coeruleus, a region in the brainstem involved in physiological responses to stress and panic. By modulating catecholamine metabolism in this area, this compound helps in reducing neuroinflammation and amyloid burden, thereby providing neuroprotective effects .

Comparison with Similar Compounds

Vindeburnolum is unique compared to other vincamine derivatives due to its enhanced neuroprotective properties. Similar compounds include:

Properties

CAS No.

68779-67-9

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

(15R,17R,19S)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol

InChI

InChI=1S/C17H20N2O/c20-15-10-11-4-3-8-18-9-7-13-12-5-1-2-6-14(12)19(15)17(13)16(11)18/h1-2,5-6,11,15-16,20H,3-4,7-10H2/t11-,15-,16+/m1/s1

InChI Key

KOIGYXJOGRVNIS-LYRGGWFBSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H](N3C4=CC=CC=C4C5=C3[C@H]2N(C1)CC5)O

Canonical SMILES

C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O

Origin of Product

United States

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